molecular formula C11H19NO3 B7575017 2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid

2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid

Cat. No. B7575017
M. Wt: 213.27 g/mol
InChI Key: FJWXRGPNIJLZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as CMPAA and is a derivative of the amino acid glycine. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CMPAA is not fully understood, but it is believed to act through the modulation of the activity of certain neurotransmitters in the brain. The compound has been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This leads to a reduction in the activity of neurons, resulting in the observed effects of CMPAA.
Biochemical and Physiological Effects:
CMPAA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a crucial role in the inflammatory response. The compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

CMPAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe candidate for use in animal studies. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of CMPAA. One area of research is the development of new drugs based on the structure of CMPAA. Another area of research is the investigation of the compound's potential in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CMPAA and its effects on the brain and body.
Conclusion:
In conclusion, 2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of CMPAA and its potential in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of CMPAA involves the reaction of cyclopropylamine with 4-methylpentanoyl chloride, followed by the addition of glycine. The reaction is carried out in the presence of a suitable solvent and catalyst, and the resulting product is purified through various methods such as recrystallization and chromatography.

Scientific Research Applications

CMPAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[cyclopropyl(4-methylpentanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)3-6-10(13)12(7-11(14)15)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWXRGPNIJLZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N(CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid

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